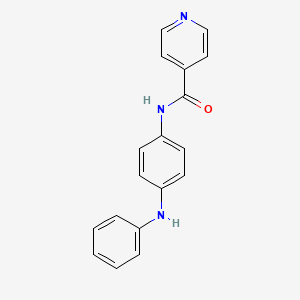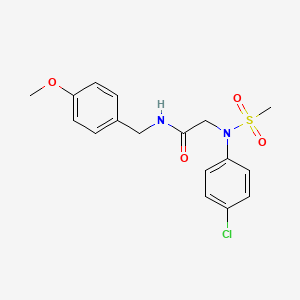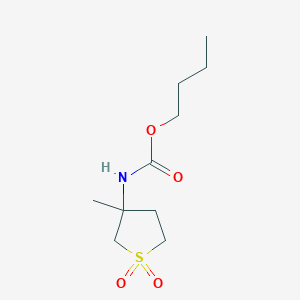
N-(4-anilinophenyl)isonicotinamide
描述
“N-(4-anilinophenyl)isonicotinamide” is a compound with the molecular formula C12H11N3O . It is also known as "N-(4-Aminophenyl)isonicotinamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a [CuO4N2] core that is composed by two pairs of Pip and Isn ligands . The average twist angle (ata) is a useful tool to differentiate between a trigonal prismatic and an octahedral geometry .Chemical Reactions Analysis
Reactions of non-steroidal anti-inflammatory drugs with isonicotinamide and copper(II) acetate resulted in the formation of five novel mixed-ligand Cu(II) coordination compounds .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 213.24 . A related compound, isonicotinamide, is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .科学研究应用
N-(4-anilinophenyl)isonicotinamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been found to have anti-tubercular effects by inhibiting the growth of Mycobacterium tuberculosis.
作用机制
Target of Action
N-(4-anilinophenyl)isonicotinamide is a derivative of nicotinamide, which is a component of the coenzyme NAD . The primary targets of this compound are members of the class III receptor tyrosine kinase family . These kinases play a crucial role in cell signaling and are often associated with the onset and progression of various cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior. The exact nature of these changes depends on the specific kinase being targeted and the context within the cell .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with various kinases . These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . The disruption of these pathways can lead to the death of cancer cells or the prevention of their proliferation .
Pharmacokinetics
As a derivative of nicotinamide, it may share some of its adme (absorption, distribution, metabolism, and excretion) properties . Nicotinamide is well-absorbed and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of kinase activity by this compound can lead to a variety of cellular effects. These may include the induction of apoptosis (cell death), the inhibition of cell proliferation, and the disruption of cell signaling pathways . These effects can contribute to the compound’s potential anti-cancer activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .
实验室实验的优点和局限性
One advantage of using N-(4-anilinophenyl)isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological effects. This makes it a safer and more practical choice for use in cell culture and animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on N-(4-anilinophenyl)isonicotinamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications.
安全和危害
属性
IUPAC Name |
N-(4-anilinophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-10-12-19-13-11-14)21-17-8-6-16(7-9-17)20-15-4-2-1-3-5-15/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJCJBFUFACGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-benzoyl-11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927781.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927785.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B3927791.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927804.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3927805.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3927818.png)



![3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927849.png)
![N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3927854.png)
![11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927867.png)
